(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
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Overview
Description
Example 18 [WO2022013684] is a synthetic organic compound that has been identified as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, which causes COVID-19 . This compound is part of a class of antiviral heteroaryl ketone derivatives and has shown promising activity in inhibiting the replication of the virus .
Preparation Methods
The preparation of Example 18 [WO2022013684] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of heteroaryl ketone derivatives. The specific synthetic route and reaction conditions are detailed in the patent WO2022013684 . Industrial production methods for this compound would likely involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining the necessary purity and activity.
Chemical Reactions Analysis
Example 18 [WO2022013684] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Example 18 [WO2022013684] has several scientific research applications, including:
Chemistry: The compound can be used as a tool to study the inhibition of viral proteases and the development of antiviral drugs.
Biology: It can be used in biological assays to study the replication of the SARS-CoV-2 virus and the effects of protease inhibition on viral replication.
Medicine: The compound has potential therapeutic applications in the treatment of COVID-19 by inhibiting the main protease of the virus.
Industry: It can be used in the pharmaceutical industry for the development of antiviral drugs and therapies.
Mechanism of Action
The mechanism of action of Example 18 [WO2022013684] involves its interaction with the main protease (Mpro) of the SARS-CoV-2 virus. The compound binds to the active site of the protease, inhibiting its activity and preventing the replication of the virus . This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparison with Similar Compounds
Example 18 [WO2022013684] is unique in its structure and activity compared to other similar compounds. Some similar compounds include other heteroaryl ketone derivatives that also target viral proteases. Example 18 [WO2022013684] has shown higher potency and specificity in inhibiting the SARS-CoV-2 main protease . This makes it a promising candidate for further development as an antiviral drug.
Properties
Molecular Formula |
C29H39N5O6S2 |
---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C29H39N5O6S2/c1-28(2,3)23(33-42(6,39)40)27(38)34-14-16-20(29(16,4)5)21(34)25(37)31-18(13-15-11-12-30-24(15)36)22(35)26-32-17-9-7-8-10-19(17)41-26/h7-10,15-16,18,20-21,23,33H,11-14H2,1-6H3,(H,30,36)(H,31,37)/t15-,16-,18-,20-,21-,23+/m0/s1 |
InChI Key |
BLEQBWYJEGYQCM-TXWIUQIISA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NS(=O)(=O)C)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=CC=CC=C5S4)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NS(=O)(=O)C)C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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